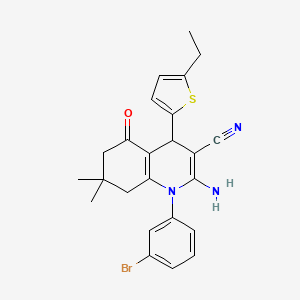![molecular formula C20H17N5O3 B11629084 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11629084.png)
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida es un compuesto orgánico complejo que presenta tanto unidades de indol como de quinazolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida generalmente involucra la condensación de un derivado de indol con un derivado de quinazolina. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado como etanol o dimetilsulfóxido (DMSO) y un catalizador como el ácido acético. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar una condensación completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar un proceso de síntesis de varios pasos. Los pasos iniciales incluirían la preparación de los precursores de indol y quinazolina, seguidos de su condensación bajo condiciones controladas. El proceso también puede implicar pasos de purificación como recristalización o cromatografía para obtener el producto final en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar derivados de hidrazina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las unidades de indol y quinazolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina. Las reacciones de sustitución pueden resultar en varios derivados de indol o quinazolina sustituidos.
Aplicaciones Científicas De Investigación
N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo su papel como inhibidor de quinasas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida implica su interacción con dianas moleculares específicas, como las quinasas. El compuesto se une al sitio activo de la quinasa, inhibiendo su actividad y afectando así las vías de señalización posteriores. Esta inhibición puede conducir a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(7-metil-4-oxo-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-3(4H)-il)acetohidrazida
- N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-3-fenil-1H-pirazol-5-carbohidrazida
- N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-4-[(2-oxobenzo[cd]indol-1(2H)-il)metil]benzohidrazida
Unicidad
Lo que diferencia a N’-[(3Z)-1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-2-(4-oxoquinazolin-3(4H)-il)propanohidrazida de compuestos similares es su combinación única de unidades de indol y quinazolina. Esta característica estructural contribuye a su alta especificidad y potencia como inhibidor de quinasas, lo que lo convierte en un compuesto valioso en la investigación de química medicinal.
Propiedades
Fórmula molecular |
C20H17N5O3 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O3/c1-12(25-11-21-15-9-5-3-7-13(15)19(25)27)18(26)23-22-17-14-8-4-6-10-16(14)24(2)20(17)28/h3-12,28H,1-2H3 |
Clave InChI |
CQGIBMPTRYGOKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)N3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629007.png)

![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-4-methylphenyl acetate](/img/structure/B11629010.png)

![4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629026.png)
![(6Z)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629027.png)
![methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11629034.png)
![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629041.png)
![5-Methyl-2-[(3-methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11629046.png)
![(3-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11629058.png)
![5-Cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11629064.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11629066.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629068.png)
![5-chloro-2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11629075.png)
